4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one
Description
4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of a chlorophenyl group and a hydroxychromenone core in this molecule suggests it may have interesting pharmacological properties.
Properties
IUPAC Name |
4-[[(2-chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-20(10-12-4-2-3-5-16(12)19)11-13-8-18(22)23-17-9-14(21)6-7-15(13)17/h2-9,21H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKOIIIRLLBEHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1Cl)CC2=CC(=O)OC3=C2C=CC(=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzyl chloride, methylamine, and 7-hydroxychromen-2-one.
Step 1 - Formation of Intermediate: The first step involves the reaction of 2-chlorobenzyl chloride with methylamine to form 2-chlorobenzylmethylamine. This reaction is usually carried out in an organic solvent like dichloromethane or ethanol, under reflux conditions.
Step 2 - Coupling Reaction: The intermediate 2-chlorobenzylmethylamine is then reacted with 7-hydroxychromen-2-one in the presence of a base such as potassium carbonate. This step typically requires heating to promote the coupling reaction, resulting in the formation of the target compound.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Purification: Employing advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Formation of 7-oxo-chromen-2-one derivatives.
Reduction: Formation of 4-[[(2-phenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one.
Substitution: Formation of various substituted chromen-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[[(2-Bromophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one
- 4-[[(2-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one
- 4-[[(2-Methylphenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one
Uniqueness
4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
